molecular formula C8H7ClN2O2S B3045557 1-Methyl-1H-indazole-5-sulfonyl chloride CAS No. 1097730-93-2

1-Methyl-1H-indazole-5-sulfonyl chloride

Cat. No. B3045557
CAS RN: 1097730-93-2
M. Wt: 230.67
InChI Key: FDVGNMDRXLULKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S . It has a molecular weight of 230.67 .


Molecular Structure Analysis

The InChI code for 1-Methyl-1H-indazole-5-sulfonyl chloride is 1S/C8H7ClN2O2S/c1-11-8-3-2-7 (14 (9,12)13)4-6 (8)5-10-11/h2-5H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-1H-indazole-5-sulfonyl chloride are not detailed in the search results, general reactions involving indazoles are mentioned. For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .


Physical And Chemical Properties Analysis

1-Methyl-1H-indazole-5-sulfonyl chloride is a solid compound . It has a molecular weight of 230.67 .

Scientific Research Applications

1. Synthesis of N1,N2-Disubstituted-1H-Indazolones

Research conducted by Conrad et al. (2011) in Organic Letters showcases the versatility of sulfonyl chlorides, including 1-Methyl-1H-indazole-5-sulfonyl chloride, in synthesizing diverse N1,N2-disubstituted-1H-indazolones through the Davis-Beirut reaction. This process involves electrophilic addition to various indazole substrates, demonstrating potential in diversifying chemical compounds (Conrad et al., 2011).

2. Intermediate for Nitrogen-Heterocycles Formation

In the work by Ito et al. (1983), N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, a compound structurally related to 1-Methyl-1H-indazole-5-sulfonyl chloride, was utilized as an intermediate to synthesize nitrogen-heterocycles like 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles. This study, published in the Bulletin of the Chemical Society of Japan, highlights the compound's pivotal role in producing nitrogen-rich heterocyclic compounds (Ito et al., 1983).

3. Metal-Free Synthesis of 1H-Indazoles

Counceller et al. (2008) demonstrated a metal-free approach to synthesize 1H-indazoles using substrates like 1-Methyl-1H-indazole-5-sulfonyl chloride. Their method, detailed in Organic Letters, employed methanesulfonyl chloride for selective activation in the presence of amino groups, yielding 1H-indazoles in good to excellent yields. This showcases the compound's utility in synthesizing biologically significant indazoles (Counceller et al., 2008).

4. Synthesis of Sulfonylated Indazole Derivatives

Mahanty et al. (2020) in The Journal of Organic Chemistry reported an electrochemical method for the C3-H sulfonylation of 2H-indazoles, using sulfonyl chlorides like 1-Methyl-1H-indazole-5-sulfonyl chloride. This approach enabled the synthesis of a variety of sulfonylated indazole derivatives without the need for transition metals or external oxidants, marking a significant advancement in the field of heteroaromatic compound synthesis (Mahanty et al., 2020).

5. Synthesis of Extended Oxazoles

Patil and Luzzio (2016) in The Journal of Organic Chemistry utilized compounds like 1-Methyl-1H-indazole-5-sulfonyl chloride to synthesize extended oxazoles. They demonstrated smooth reactivity of the α-sulfonyl anion with diverse alkyl halides, leading to the formation of various oxazole derivatives, highlighting the compound's potential in oxazole synthesis (Patil & Luzzio, 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-methylindazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-11-8-3-2-7(14(9,12)13)4-6(8)5-10-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVGNMDRXLULKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655217
Record name 1-Methyl-1H-indazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indazole-5-sulfonyl chloride

CAS RN

1097730-93-2
Record name 1-Methyl-1H-indazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-indazole-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-indazole-5-sulfonyl chloride
Reactant of Route 3
1-Methyl-1H-indazole-5-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-indazole-5-sulfonyl chloride
Reactant of Route 5
1-Methyl-1H-indazole-5-sulfonyl chloride
Reactant of Route 6
1-Methyl-1H-indazole-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.